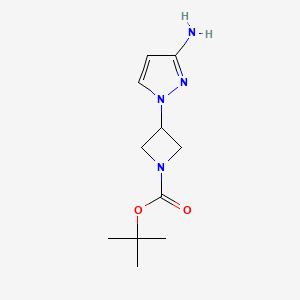

tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate

概要

説明

tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H18N4O2 and a molecular weight of 238.29 g/mol . This compound is notable for its unique structure, which includes an azetidine ring and a pyrazole moiety, making it a valuable intermediate in the synthesis of various biologically active molecules .

準備方法

The synthesis of tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3-amino-1H-pyrazole under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反応の分析

tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

科学的研究の応用

tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:

作用機序

The mechanism of action of tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole moiety is known to bind to specific active sites, modulating the activity of the target proteins . This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific modifications of the compound .

類似化合物との比較

tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: This compound has a formyl group instead of an amino group, leading to different reactivity and applications.

3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: This compound contains a pyrazolo[3,4-d]pyrimidine moiety, which imparts distinct biological activities.

The uniqueness of this compound lies in its specific structural features, which make it a versatile intermediate for various synthetic and research applications .

生物活性

tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS Number: 1361386-63-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tert-butyl group and a pyrazole moiety, which are known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C11H18N4O2

- Molecular Weight: 238.29 g/mol

- CAS Number: 1361386-63-1

- Purity: ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole ring is significant for its potential to act as an inhibitor in enzymatic pathways:

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on acetyl-CoA carboxylases (ACC), which are critical in fatty acid metabolism. Inhibition of ACC can lead to modulation of lipid biosynthesis and energy metabolism .

- Receptor Binding: The structural characteristics may allow it to bind effectively to specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds often display antimicrobial properties. While specific data on this compound's activity against various pathogens is limited, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary investigations suggest that compounds containing the pyrazole structure may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activities of similar compounds:

特性

IUPAC Name |

tert-butyl 3-(3-aminopyrazol-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-9(12)13-15/h4-5,8H,6-7H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYVWZDLZSTWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。